![molecular formula C21H28N2O B5104362 1-(4-isopropylbenzyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B5104362.png)
1-(4-isopropylbenzyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-(4-isopropylbenzyl)-4-(4-methoxyphenyl)piperazine, also known as 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe), is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is similar in structure to other psychedelic drugs such as LSD and mescaline, and it is known for its potent hallucinogenic effects. The chemical was first synthesized in 2003 by Ralf Heim at the Free University of Berlin, and it has since gained popularity as a recreational drug.
Mechanism of Action
The exact mechanism of action of 25I-NBOMe is not fully understood, but it is believed to act primarily by binding to the serotonin 2A receptor in the brain. This receptor is involved in the regulation of mood, perception, and cognition, and activation of this receptor is thought to be responsible for the hallucinogenic effects of 25I-NBOMe.
Biochemical and Physiological Effects
The effects of 25I-NBOMe on the body and brain are similar to those of other hallucinogenic drugs. Users typically experience altered perception, including visual and auditory hallucinations, as well as changes in mood and thought processes. Physiological effects may include increased heart rate, blood pressure, and body temperature, as well as dilated pupils.
Advantages and Limitations for Lab Experiments
25I-NBOMe has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it useful for studying the role of this receptor in mediating the effects of hallucinogenic drugs. However, there are also several limitations to using 25I-NBOMe in research. It is a synthetic drug with unknown long-term effects, and its use in humans is not recommended. Additionally, its legality and availability may be a barrier to its use in some research settings.
Future Directions
There are several potential future directions for research on 25I-NBOMe and other hallucinogenic drugs. One area of interest is the potential therapeutic applications of these drugs, particularly for the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the serotonin 2A receptor with greater specificity and potency, which could lead to the development of safer and more effective treatments for a range of psychiatric disorders.
Synthesis Methods
The synthesis of 25I-NBOMe involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride to form 2,5-dimethoxyphenethylamine hydrochloride. This intermediate is then reacted with 2-methoxybenzyl chloride to form the N-(2-methoxybenzyl) derivative. The final step involves the reaction of the N-(2-methoxybenzyl) derivative with 4-isopropylbenzyl chloride and sodium hydride to form 25I-NBOMe.
Scientific Research Applications
25I-NBOMe has been used in scientific research to study the effects of hallucinogenic drugs on the brain. In particular, it has been used to investigate the role of the serotonin 2A receptor in mediating the hallucinogenic effects of drugs like LSD and psilocybin. Studies have shown that 25I-NBOMe has a high affinity for the serotonin 2A receptor, which is thought to be responsible for its hallucinogenic effects.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(2)19-6-4-18(5-7-19)16-22-12-14-23(15-13-22)20-8-10-21(24-3)11-9-20/h4-11,17H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAFGHWLDCOBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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